Cas no 1897653-22-3 (2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol)
2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol
- EN300-1831794
- [2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol
- 1897653-22-3
-
- Inchi: 1S/C13H18O/c1-10-6-4-5-7-11(10)13(9-14)8-12(13,2)3/h4-7,14H,8-9H2,1-3H3
- InChI Key: ZMVLUJGRGHLFIE-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CC=CC=2C)CC1(C)C
Computed Properties
- Exact Mass: 190.135765193g/mol
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831794-0.05g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1831794-0.1g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1831794-0.25g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1831794-0.5g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1831794-1.0g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1831794-2.5g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1831794-5.0g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 5g |
$3562.0 | 2023-06-01 | ||
| Enamine | EN300-1831794-10.0g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 10g |
$5283.0 | 2023-06-01 | ||
| Enamine | EN300-1831794-1g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1831794-5g |
[2,2-dimethyl-1-(2-methylphenyl)cyclopropyl]methanol |
1897653-22-3 | 5g |
$3562.0 | 2023-09-19 |
2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol
Introduction to 2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol (CAS No. 1897653-22-3)
2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol, identified by its Chemical Abstracts Service (CAS) number 1897653-22-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropyl backbone substituted with a phenyl ring and a methyl group, has garnered attention due to its structural complexity and potential biological activities. The presence of a secondary hydroxyl group makes it a promising candidate for further investigation in drug discovery and development.
The structural framework of 2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol is characterized by its rigid cyclopropyl ring, which contributes to its unique electronic and steric properties. The phenyl ring at the 1-position introduces aromaticity and potential interactions with biological targets, while the methyl groups at the 2-position enhance lipophilicity. These features make it an intriguing scaffold for designing molecules with specific pharmacological profiles.
In recent years, there has been growing interest in cyclopropyl-containing compounds due to their ability to modulate biological pathways effectively. The cyclopropyl group is known to influence molecular interactions by introducing conformational constraints, which can lead to high binding affinity and selectivity. This has been particularly observed in the development of kinase inhibitors and other therapeutic agents where precise molecular recognition is crucial.
One of the most compelling aspects of 2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol is its potential as a building block for more complex drug candidates. Researchers have leveraged similar structural motifs in the design of molecules targeting various diseases, including cancer and neurological disorders. The hydroxyl group in this compound can be further functionalized through esterification, etherification, or other chemical transformations to enhance its solubility, bioavailability, or metabolic stability.
The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors that disrupt aberrant signaling pathways in diseases like cancer. Compounds with cyclopropyl rings have shown promise in this area due to their ability to bind tightly to protein targets. For instance, studies have demonstrated that cyclopropyl-containing kinase inhibitors exhibit high potency and selectivity against mutant forms of kinases implicated in cancer progression.
Another area where 2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol holds potential is in the treatment of neurological disorders. The phenyl ring and the secondary hydroxyl group can interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound may have neuroprotective effects by modulating key signaling pathways associated with conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol presents an interesting challenge due to the strained nature of the cyclopropyl ring. Advanced synthetic methodologies have been employed to construct this framework efficiently while maintaining high yields and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have proven particularly useful in generating complex structures like this one.
In conclusion, 2,2-dimethyl-1-(2-methylphenyl)cyclopropylmethanol (CAS No. 1897653-22-3) represents a fascinating compound with significant pharmaceutical potential. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics.
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